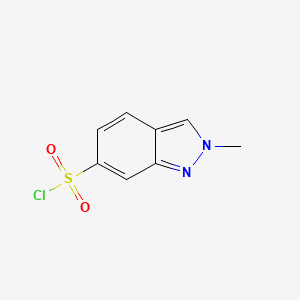

2-Methyl-2H-indazole-6-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 2-Methyl-2H-indazole-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-indazole-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methylindazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-2-3-7(14(9,12)13)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDLORSPRSHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266516 | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-94-5 | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the chemical structure of 2-Methyl-2H-indazole-6-sulfonyl chloride

An In-Depth Technical Guide to 2-Methyl-2H-indazole-6-sulfonyl chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2H-indazole-6-sulfonyl chloride is a bespoke chemical intermediate of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in numerous FDA-approved drugs, this compound serves as a critical building block for synthesizing novel therapeutic agents.[1][2][3] The presence of a highly reactive sulfonyl chloride group on the 2-methyl-2H-indazole core allows for facile derivatization, enabling the exploration of chemical space in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, grounded in established chemical principles and supported by authoritative references.

Part 1: Molecular Overview and Physicochemical Properties

The indazole nucleus is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[3] The stability and biological relevance of indazole derivatives are influenced by the substitution pattern and the tautomeric form. The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-tautomer, is a crucial component in many pharmacologically active molecules.[2][3] The methylation at the N2 position locks the molecule in this specific tautomeric form, providing a rigid and predictable scaffold for drug design.

Chemical Structure Elucidation

The structure of 2-Methyl-2H-indazole-6-sulfonyl chloride is defined by three key features:

-

2H-Indazole Core: A bicyclic system with the pyrazole nitrogen at position 2 being the point of attachment for substituents.

-

N2-Methyl Group: A methyl group affixed to the nitrogen at position 2, which directs the scaffold's geometry.

-

C6-Sulfonyl Chloride Group: An electrophilic sulfonyl chloride (-SO2Cl) functional group at position 6 of the benzene ring, which is the primary site of reactivity for derivatization.

Below is a diagram illustrating the chemical structure with standardized atom numbering.

Caption: Chemical structure of 2-Methyl-2H-indazole-6-sulfonyl chloride.

Physicochemical Data

The following table summarizes key computed and experimental data for the title compound and its immediate, commercially available precursors.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇ClN₂O₂S | [4][5][6] |

| Molecular Weight | 230.67 g/mol | [4][5][6] |

| CAS Number | Not available | Specific CAS not found. Precursor 2H-Indazole-6-sulfonyl chloride is 131290-01-2.[7][8] |

| Appearance | Predicted: Off-white to yellow solid | Based on similar compounds. |

| Topological Polar Surface Area (TPSA) | 62.82 Ų | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |

| Predicted LogP | 1.49 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |

| Hydrogen Bond Acceptors | 3 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |

| Hydrogen Bond Donors | 0 | The N-H donor of the parent indazole is capped by a methyl group. |

| Rotatable Bonds | 1 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |

Part 2: Synthesis and Mechanistic Insights

Strategic Approach to Synthesis

The synthesis of 2-Methyl-2H-indazole-6-sulfonyl chloride is a multi-step process that requires careful control of regioselectivity. Two primary challenges must be addressed:

-

Regioselective N-methylation: Alkylation of indazole can occur at either the N1 or N2 position. To ensure the desired 2H-tautomer, specific reaction conditions or a purification step to separate the isomers is necessary.

-

Introduction of the C6-sulfonyl chloride: Direct sulfonation of the 2-methyl-2H-indazole core can lead to a mixture of positional isomers. A more robust strategy involves installing a precursor functional group at the C6 position, which can be reliably converted to the sulfonyl chloride.

The most reliable and field-proven approach begins with 6-nitro-1H-indazole. This strategy leverages the directing effect of the nitro group and established, high-yielding transformations. The synthesis proceeds via N-methylation, nitro group reduction, and a Sandmeyer-type reaction.

Proposed Synthetic Pathway

The workflow diagram below outlines the four-step synthesis from 6-nitro-1H-indazole.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization to ensure the material is suitable for the subsequent transformation.

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole [9]

-

Causality: This step establishes the crucial N2-methylation. The use of dimethyl sulfate is a standard method for methylation. Dichloromethane is the primary solvent, while DMSO aids in the dissolution of the starting material. The reaction yields a mixture of N1 and N2 isomers, which must be separated.

-

Procedure:

-

Suspend 6-nitro-1H-indazole (1.0 eq) in dichloromethane (15 mL/g).

-

Add dimethyl sulfoxide (1 mL/g) to aid dissolution.

-

Add dimethyl sulfate (1.1 eq) to the mixture.

-

Heat the reaction to reflux and monitor by TLC (Thin Layer Chromatography) for the consumption of the starting material (typically 12 hours).

-

Upon completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the faster-eluting 2-methyl isomer from the 1-methyl isomer.

-

-

Validation: The structure of the product should be confirmed by ¹H NMR, comparing the spectra to literature data for 2-methyl-6-nitro-2H-indazole.[9]

Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

-

Causality: The nitro group is a robust precursor to an amine. Reduction with tin(II) chloride in an acidic alcoholic medium is a classic, high-yielding method for converting aromatic nitro groups to primary amines.

-

Procedure:

-

Dissolve 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol (20 mL/g).

-

Add a concentrated solution of hydrochloric acid (5-6 eq).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise, as the reaction is exothermic.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the amine, which can often be used directly in the next step.

-

-

Validation: The product can be confirmed by mass spectrometry (MS) to show the expected molecular ion peak for C₈H₉N₃.

Step 3 & 4: Synthesis of 2-Methyl-2H-indazole-6-sulfonyl chloride (Sandmeyer Reaction)

-

Causality: This two-part, one-pot procedure is the cornerstone of the synthesis. The primary amine is first converted to a diazonium salt at low temperature. This salt is highly reactive and unstable. The subsequent introduction of sulfur dioxide in the presence of a copper catalyst traps the diazonium intermediate, leading to the formation of the desired sulfonyl chloride. Maintaining a low temperature during diazotization is critical to prevent decomposition.

-

Procedure:

-

Diazotization: a. Suspend 2-methyl-2H-indazol-6-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. c. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sulfonylation: a. In a separate flask, prepare a solution of copper(II) chloride (0.1 eq) in acetic acid/water. b. Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated. Cool this solution to 0 °C. c. Slowly add the cold diazonium salt solution from step 1 to the SO₂-saturated catalyst solution. Vigorous nitrogen evolution will be observed. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: a. Pour the reaction mixture onto ice water. b. The solid product will precipitate. Collect the solid by filtration. c. Dissolve the crude solid in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. d. Concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the final product.

-

-

Validation: The final structure must be confirmed by a full suite of analytical techniques.

-

¹H and ¹³C NMR: To confirm the aromatic substitution pattern and the presence of the methyl group.[10]

-

IR Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).[10]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[11]

-

Part 3: Reactivity and Applications in Drug Discovery

Chemical Reactivity

The synthetic utility of 2-methyl-2H-indazole-6-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. It readily reacts with a wide range of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are common motifs in biologically active compounds.

Caption: Reactivity profile of the title compound.

Role as a Synthetic Building Block

Indazole-based compounds are prevalent in modern pharmacology, with applications as anti-cancer agents (e.g., Axitinib, Pazopanib), anti-emetics (e.g., Granisetron), and anti-inflammatory drugs.[1] The title compound is an ideal intermediate for creating libraries of novel indazole derivatives for high-throughput screening. The sulfonamide linkage, in particular, is a privileged functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific binding with biological targets.

Application in Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the ATP-binding pocket. The 2H-indazole scaffold is an excellent candidate for this role. The C6-sulfonyl chloride group allows for the introduction of a diverse array of side chains that can extend into the solvent-exposed region of the kinase. This strategy is crucial for achieving both high potency and selectivity for the target kinase over other kinases in the human kinome. By reacting 2-methyl-2H-indazole-6-sulfonyl chloride with a library of amines, researchers can rapidly generate a focused set of compounds to probe the structure-activity relationship (SAR) of a given target.

Part 4: Safety and Handling

2-Methyl-2H-indazole-6-sulfonyl chloride should be handled with care by trained personnel in a well-ventilated chemical fume hood.

-

Hazards: As with most sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water or humid air.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

References

-

Mahanty, K., & Maiti, D. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). PubChemLite. [Link]

-

NextSDS. (n.d.). 2-Methyl-2H-indazole-7-sulfonyl chloride — Chemical Substance Information. NextSDS. [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. [Link]

-

Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Molport. (n.d.). 2-methyl-2H-indazole-3-sulfonyl chloride. Molport. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E. [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. PubChemLite - 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 1stsci.com [1stsci.com]

- 6. 2-methyl-2H-indazole-3-sulfonyl chloride | 2137885-71-1 | Buy Now [molport.com]

- 7. chemscene.com [chemscene.com]

- 8. 131290-01-2 | 2H-Indazole-6-sulfonyl chloride - Moldb [moldb.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-2H-indazole-6-sulfonyl chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-6-sulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a sulfonyl chloride moiety at the 6-position offers a versatile handle for further chemical modifications.[1] This guide will delve into the synthesis, physicochemical properties, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this valuable building block.

Introduction to 2-Methyl-2H-indazole-6-sulfonyl chloride

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of novel therapeutics.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The 2H-indazole tautomer is thermodynamically less stable than the 1H-indazole; however, N-alkylation can lock the molecule in the 2H-form, leading to distinct biological profiles.[2]

The sulfonyl chloride functional group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] The strategic placement of a sulfonyl chloride at the C6 position of the 2-methyl-2H-indazole core provides a reactive site for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in drug discovery programs.

Synthesis of 2-Methyl-2H-indazole-6-sulfonyl chloride

A plausible and efficient synthetic route to 2-Methyl-2H-indazole-6-sulfonyl chloride commences with the commercially available 6-nitro-1H-indazole. The synthesis can be conceptually divided into three key steps: N-methylation, nitro group reduction, and diazotization followed by sulfonyl chloride formation via a Sandmeyer-type reaction.

Sources

2-Methyl-2H-indazole-6-sulfonyl chloride mechanism of action in drug discovery

An In-depth Technical Guide on the Utility of 2-Methyl-2H-indazole-6-sulfonyl Chloride in Drug Discovery

2-Methyl-2H-indazole-6-sulfonyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a diverse array of bioactive molecules. This guide elucidates its role as a versatile scaffold in drug discovery, with a particular focus on its application in the development of kinase inhibitors. We will explore the synthetic pathways leveraging this compound and delve into the mechanistic principles of the resulting indazole-based sulfonamides, providing researchers and drug development professionals with a comprehensive understanding of its potential in modern medicinal chemistry.

PART 1: The Strategic Importance of 2-Methyl-2H-indazole-6-sulfonyl Chloride in Medicinal Chemistry

2-Methyl-2H-indazole-6-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to a methylated indazole core. The indazole ring system is a prominent scaffold in numerous FDA-approved drugs due to its ability to mimic the purine base of ATP and engage in critical hydrogen bonding interactions within enzyme active sites. The sulfonyl chloride moiety serves as a versatile chemical handle, enabling the straightforward synthesis of sulfonamides, a class of compounds with a long and successful history in drug development.

The strategic combination of these two features makes 2-Methyl-2H-indazole-6-sulfonyl chloride a valuable starting material for creating libraries of novel compounds with the potential to modulate a wide range of biological targets. While the compound itself is not known to possess a direct mechanism of action, its utility lies in its ability to be readily transformed into potent and selective therapeutic agents.

PART 2: Synthetic Pathways and Methodologies

The primary application of 2-Methyl-2H-indazole-6-sulfonyl chloride in drug discovery is in the synthesis of indazole-based sulfonamides. This is typically achieved through a nucleophilic substitution reaction between the sulfonyl chloride and a primary or secondary amine.

Representative Experimental Protocol: Synthesis of an N-Aryl Indazole-6-sulfonamide

The following protocol details a general procedure for the synthesis of an N-aryl indazole-6-sulfonamide, a common structural motif in kinase inhibitors.

Materials:

-

2-Methyl-2H-indazole-6-sulfonyl chloride

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., silica gel chromatography)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 2-Methyl-2H-indazole-6-sulfonyl chloride (1.1 eq) in DCM.

-

Add the solution of 2-Methyl-2H-indazole-6-sulfonyl chloride dropwise to the aniline solution over a period of 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench any unreacted sulfonyl chloride and remove the pyridinium hydrochloride salt.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl indazole-6-sulfonamide.

-

Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Caption: Synthetic workflow for N-aryl indazole-6-sulfonamide.

PART 3: Mechanism of Action of Indazole-Based Kinase Inhibitors

While 2-Methyl-2H-indazole-6-sulfonyl chloride is a starting material, the resulting indazole sulfonamides are frequently designed as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Indazole-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The indazole core is particularly effective at forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The sulfonamide portion of the molecule can be modified to interact with other regions of the ATP-binding site, thereby conferring selectivity for specific kinases.

Illustrative Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of how an indazole-based sulfonamide can inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer cell proliferation and survival.

Caption: General mechanism of an indazole-based kinase inhibitor.

PART 4: Data Summary and Concluding Remarks

The potency and selectivity of kinase inhibitors derived from 2-Methyl-2H-indazole-6-sulfonyl chloride can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to assess the potency of an inhibitor. The table below provides a hypothetical example of how data for a series of synthesized indazole sulfonamides might be presented.

| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity Index |

| IZS-001 | Kinase A | 15 | Kinase B | 1500 | 100 |

| IZS-002 | Kinase A | 25 | Kinase B | 3000 | 120 |

| IZS-003 | Kinase A | 8 | Kinase B | 800 | 100 |

Data are hypothetical and for illustrative purposes only.

References

Due to the nature of this compound as a chemical intermediate, direct references to its "mechanism of action" are not available. The following references provide context on the importance of the indazole scaffold and sulfonamides in drug discovery, particularly as kinase inhibitors.

- Indazole-based compounds in medicinal chemistry: While a specific paper on 2-Methyl-2H-indazole-6-sulfonyl chloride's mechanism is not available, numerous sources discuss the role of the indazole scaffold in kinase inhibition.

- Sulfonamides in drug discovery: The significance of the sulfonamide functional group is well-documented in medicinal chemistry textbooks and review articles.

- Chemical supplier databases (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity and purity of active pharmaceutical ingredients and key intermediates are paramount in drug development. This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methyl-2H-indazole-6-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry. By leveraging Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines the key spectral features that define the molecule's unique fingerprint. We present detailed experimental protocols, predicted data tables, and a thorough interpretation of the ¹H and ¹³C NMR and IR spectra. A critical focus is placed on distinguishing the target 2-N-methyl isomer from its 1-N-methyl counterpart, a common challenge in the synthesis of indazole derivatives. This guide serves as a practical reference for scientists engaged in the synthesis, quality control, and regulatory submission of indazole-based compounds.

Introduction: The Importance of Spectroscopic Verification

Indazole scaffolds are prevalent in a multitude of clinically significant molecules due to their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The precise substitution pattern on the indazole ring system is critical, as isomers often exhibit vastly different biological and physicochemical properties.[3][4] 2-Methyl-2H-indazole-6-sulfonyl chloride is a key intermediate whose sulfonyl chloride group provides a reactive handle for the synthesis of a library of sulfonamide derivatives.

Accurate structural confirmation is therefore not merely an academic exercise but a critical step in the drug development pipeline. Spectroscopic techniques like NMR and IR provide a non-destructive and highly informative means to verify the molecular structure, confirm isomeric purity, and identify potential impurities.[5] This guide establishes the expected spectroscopic signature of 2-Methyl-2H-indazole-6-sulfonyl chloride to aid in its unambiguous identification.

Molecular Structure and Isomeric Considerations

The target molecule, 2-Methyl-2H-indazole-6-sulfonyl chloride, possesses several key structural features that give rise to a distinct spectroscopic fingerprint:

-

An N-methylated indazole ring : The position of the methyl group at N-2 is a critical determinant of the chemical environment of the ring protons.

-

A sulfonyl chloride (-SO₂Cl) group : This strongly electron-withdrawing group significantly influences the electronic properties of the benzene portion of the indazole ring and has highly characteristic IR stretching frequencies.[6]

-

Aromatic protons : The protons on the fused benzene ring will exhibit specific chemical shifts and coupling patterns in the ¹H NMR spectrum.

A primary analytical challenge in the synthesis of N-methylated indazoles is the potential for the formation of the N-1 isomer, 1-Methyl-1H-indazole-6-sulfonyl chloride. Since the 1H-indazole tautomer is often more thermodynamically stable, synthetic routes can yield mixtures of both N-1 and N-2 alkylated products.[3][4] Spectroscopic analysis, particularly ¹H NMR, is the most effective tool for differentiating these two regioisomers.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an invaluable tool for the rapid identification of key functional groups.[6] The IR spectrum of 2-Methyl-2H-indazole-6-sulfonyl chloride is expected to be dominated by the strong absorptions from the sulfonyl chloride group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount (a few milligrams) of the solid 2-Methyl-2H-indazole-6-sulfonyl chloride sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal thoroughly.

Predicted IR Spectrum and Interpretation

The key diagnostic bands for 2-Methyl-2H-indazole-6-sulfonyl chloride are summarized below. The sulfonyl chloride group gives rise to two very strong and characteristic stretching bands due to asymmetric and symmetric vibrations of the S=O bonds.[6][7]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Notes |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the aromatic indazole ring.[8] |

| ~2960–2850 | Weak | Aliphatic C-H Stretch | Corresponds to the N-methyl group. |

| ~1620, ~1480 | Medium-Weak | C=C & C=N Ring Vibrations | Part of the "fingerprint region" characteristic of the indazole ring system.[4] |

| 1410–1370 | Strong | S=O Asymmetric Stretch | A key diagnostic peak for the sulfonyl chloride functional group.[6][9] |

| 1204–1166 | Strong | S=O Symmetric Stretch | The second key diagnostic peak for the sulfonyl chloride.[1][6] |

| ~600–500 | Medium-Strong | S-Cl Stretch | While often weaker, this band confirms the sulfonyl chloride moiety. Its observation may depend on the spectrometer's range.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information for structural elucidation, allowing for the precise assignment of each proton and carbon in the molecule.[11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[12]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent.

-

Shimming : Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is essential for achieving high-resolution spectra.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 128 or more).

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[12]

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts in the ¹H NMR spectrum are highly sensitive to the electronic environment. The electron-withdrawing sulfonyl chloride group will significantly deshield (shift downfield) the protons on the same ring. The position of the N-methyl group at N-2 is the most critical feature for distinguishing isomers. In 2H-indazoles, the H-3 proton is typically more deshielded than in 1H-isomers.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-3 | ~8.2–8.4 | Singlet (s) | 1H | This downfield singlet is a key identifier for the 2H-indazole isomer.[4] |

| H-7 | ~7.9–8.1 | Doublet (d) | 1H | Deshielded due to proximity to the fused ring junction and the sulfonyl group. |

| H-5 | ~7.7–7.9 | Doublet of doublets (dd) | 1H | Influenced by the sulfonyl group and coupled to H-4 and H-7 (meta). |

| H-4 | ~7.4–7.6 | Doublet (d) | 1H | Coupled to H-5. |

| N-CH₃ | ~4.2–4.4 | Singlet (s) | 3H | The chemical shift reflects the attachment to the nitrogen of the heterocyclic ring. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-7a | ~148–150 | Bridgehead carbon adjacent to N-2. Its chemical shift is a key indicator of the 2H-isomer.[4] |

| C-3a | ~126–128 | Bridgehead carbon adjacent to N-N bond. |

| C-6 | ~138–142 | Carbon directly attached to the electron-withdrawing SO₂Cl group; expected to be significantly downfield. |

| C-3 | ~122–124 | Carbon at position 3, typically shifted upfield in 2H-indazoles compared to 1H-isomers.[4] |

| C-5 | ~128–130 | Aromatic CH carbon. |

| C-4 | ~120–122 | Aromatic CH carbon. |

| C-7 | ~118–120 | Aromatic CH carbon. |

| N-CH₃ | ~35–40 | Aliphatic carbon of the methyl group. |

Integrated Spectroscopic Workflow

To ensure the unambiguous identification and quality assessment of 2-Methyl-2H-indazole-6-sulfonyl chloride, a structured analytical workflow is essential. This process integrates the orthogonal data from both IR and NMR spectroscopy to build a comprehensive and self-validating characterization package.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of IR and NMR spectroscopy provides a robust framework for the definitive characterization of 2-Methyl-2H-indazole-6-sulfonyl chloride. The presence of strong S=O stretching bands in the IR spectrum near 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ confirms the sulfonyl chloride moiety. The ¹H NMR spectrum serves as the crucial tool for isomeric determination, with the characteristic downfield singlet for the H-3 proton around 8.2-8.4 ppm providing clear evidence for the 2-N-methyl substitution pattern. The predicted ¹³C NMR data further corroborates the overall structure. This comprehensive spectroscopic data set serves as an essential benchmark for researchers in the synthesis and quality control of this and related indazole derivatives, ensuring the integrity of molecules advancing through the drug discovery and development process.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1872. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3429. [Link]

-

Majumdar, S., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. Organic Letters, 22(4), 1433-1437. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation. [Link]

-

Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 275-303. [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. [Link]

-

ACS Publications. (2025, September 16). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of a Pyrazole-Based Chalcone Derivative. [Link]

-

Hickey, M. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2135-2148. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(6). [Link]

-

Klein, S., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 105(4), 659-666. [Link]

-

Reddy, T. R., et al. (2014). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 19(12), 20569-20583. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. [Link]

-

ResearchGate. (2011, May). 2-Methyl-6-nitro-2H-indazole. [Link]

-

Hernandez, A. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101438. [Link]

-

Muir, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7620-7625. [Link]

-

Al-Omary, F. A. M., et al. (2023). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Polycyclic Aromatic Compounds, 43(8), 6982-7004. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 9. instanano.com [instanano.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

Technical Whitepaper: Physicochemical Characterization and Handling Protocols for 2-Methyl-2H-indazole-6-sulfonyl chloride

Executive Overview

In modern drug discovery, the indazole scaffold is a privileged structure, frequently utilized to mimic purine rings in kinase inhibitors and other targeted therapeutics. Specifically, 2-Methyl-2H-indazole-6-sulfonyl chloride (CAS: 1363381-94-5) serves as a highly versatile electrophilic building block for the synthesis of complex sulfonamides. As a Senior Application Scientist, I have observed that the primary point of failure in parallel synthesis workflows involving this compound stems from a misunderstanding of its solubility profile and the thermodynamic reactivity of the sulfonyl chloride moiety.

This guide provides an in-depth analysis of the compound's molecular weight, structural causality, and solubility parameters, alongside self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

Structural Causality and Molecular Weight Analysis

The molecular architecture of 2-Methyl-2H-indazole-6-sulfonyl chloride dictates its physical behavior. The presence of the methyl group at the N2 position locks the indazole into the 2H-tautomer, providing a rigid and predictable spatial vector for the sulfonyl group at the 6-position.

The exact molecular weight of this compound is 230.67 g/mol [[1]](). Precise knowledge of this mass is critical for calculating stoichiometric equivalents during high-throughput library generation. The strong electron-withdrawing nature of the two oxygen atoms, combined with the electronegative chlorine leaving group, renders the sulfur atom highly electrophilic.

Table 1: Physicochemical Properties

| Parameter | Value |

| Compound Name | 2-Methyl-2H-indazole-6-sulfonyl chloride |

| CAS Registry Number | 1363381-94-5 2 |

| Molecular Formula | C₈H₇ClN₂O₂S |

| Molecular Weight | 230.67 g/mol 1 |

| Exact Mass | 229.99 Da |

| Topological Polar Surface Area (TPSA) | 71.2 Ų |

Thermodynamic Solubility Profile and Solvent Compatibility

The solubility of sulfonyl chlorides is bifurcated based on the protic or aprotic nature of the solvent. Because the sulfur center is highly electrophilic, it is acutely susceptible to nucleophilic attack by the oxygen lone pairs found in water or alcohols.

As established in literature regarding sulfonyl chloride stability, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF) are strictly required for dissolution 3. These solvents effectively solvate the polar molecule (TPSA 71.2 Ų) without providing a competing nucleophile. Conversely, exposure to protic media leads to rapid solvolysis, generating the inactive sulfonic acid and releasing hydrogen chloride gas.

Table 2: Solubility and Stability Profile

| Solvent Category | Representative Solvents | Solubility | Stability & Mechanistic Causality |

| Polar Aprotic | THF, DCM, MeCN | High (>100 mg/mL) | Excellent. Solvates the polar sulfonyl group without providing a nucleophile. |

| Non-Polar Aprotic | Toluene, Hexanes | Low to Moderate | Stable, but limited by the high polarity of the compound. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Poor. Nucleophilic attack causes rapid solvolysis to sulfonic acid. |

Mechanistic Workflow: Solvation and Reaction

To guarantee the integrity of the starting material, workflows must incorporate QA/QC checkpoints. The following diagram illustrates the logical relationship between solvent choice, environmental moisture, and reaction success.

Workflow for the validation, solvation, and reaction of sulfonyl chlorides.

Self-Validating Experimental Methodologies

To prevent downstream assay failures, every protocol must be a self-validating system. The following methodologies embed causality and verification directly into the steps.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Atmospheric moisture is sufficient to degrade sulfonyl chlorides over time. Preparing standard solutions requires strict anhydrous conditions to prevent the formation of 2-methyl-2H-indazole-6-sulfonic acid.

-

Solvent Validation (Self-Validation Step): Prior to use, extract 1 mL of anhydrous THF or DCM via syringe and perform a Karl Fischer titration. Do not proceed unless the water content is confirmed to be <50 ppm.

-

Inert Atmosphere Setup: Purge a dry, septum-sealed vial with Argon or Nitrogen gas for 5 minutes.

-

Dissolution: Rapidly weigh 230.67 mg (1.0 mmol) of 2-Methyl-2H-indazole-6-sulfonyl chloride and transfer it to the purged vial. Inject 10.0 mL of the validated anhydrous solvent to create a 0.1 M stock solution.

-

Visual Inspection: The solution should be completely clear. Any cloudiness indicates the precipitation of sulfonic acid degradation products.

Protocol B: General Sulfonylation of Amines

Causality: When reacting the sulfonyl chloride with a target amine, an acid scavenger (base) is required to neutralize the HCl byproduct. As noted in process chemistry patents, tertiary amines with unhindered methyl groups (e.g., trimethylamine) can interfere with the electrophilic center 4. Therefore, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is chosen to prevent competitive nucleophilic attack.

-

Reagent Mixing: In a dry reaction vessel under Argon, dissolve 1.1 mmol of the target primary or secondary amine in 5 mL of anhydrous DCM.

-

Base Addition: Add 2.5 mmol of DIPEA to the amine solution. The steric bulk of the isopropyl groups prevents the nitrogen lone pair from attacking the sulfonyl chloride.

-

Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 10 mL of the 0.1 M 2-Methyl-2H-indazole-6-sulfonyl chloride stock solution (1.0 mmol) over 10 minutes to control the exothermic substitution reaction.

-

Reaction Monitoring (Self-Validation Step): After 2 hours at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into an LC-MS. Validate the completion of the reaction by confirming the disappearance of the starting mass ( m/z 231 [M+H]⁺ for the sulfonyl chloride, though it often appears as the sulfonic acid m/z 213 [M+H]⁺ in the MS due to aqueous mobile phases) and the appearance of the target sulfonamide mass.

References

-

National Institutes of Health (PMC) - Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications[Link]

- Google Patents - US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols

Sources

Strategic Exploitation of 2-Methyl-2H-indazole-6-sulfonyl Chloride in Advanced Heterocyclic Chemistry and Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the indazole nucleus has cemented its status as a highly privileged scaffold[1]. Frequently deployed as a bioisostere for indoles and phenols, the indazole ring enhances metabolic stability while providing precise control over physicochemical properties[2]. Among its functionalized derivatives, 2-Methyl-2H-indazole-6-sulfonyl chloride (CAS: 1363381-94-5) has emerged as a critical electrophilic building block for the rapid generation of complex pharmacophores[3].

The strategic value of this specific building block lies in two structural features:

-

The 2H-Tautomeric Lock: Unlike 1H-indazoles, which possess a hydrogen-bond donor (N-H) that can lead to off-target kinase binding or poor membrane permeability, methylation at the N2 position locks the molecule in the 2H-conformation[2]. This eliminates the hydrogen-bond donor, increases lipophilicity, and alters the dipole moment, often resulting in superior oral bioavailability.

-

The 6-Sulfonyl Chloride Vector: Positioned optimally on the benzenoid ring, the highly reactive sulfonyl chloride moiety serves as a versatile vector for late-stage functionalization, allowing medicinal chemists to project sulfonamide or sulfonate ester substituents into solvent-exposed regions of kinase ATP-binding sites or deep within GPCR allosteric pockets[4].

Physicochemical Profiling

Understanding the baseline physicochemical parameters of 2-Methyl-2H-indazole-6-sulfonyl chloride is essential for predicting its behavior in synthetic workflows and biological systems. The electron-withdrawing nature of the sulfonyl chloride slightly deactivates the indazole core, rendering the building block stable enough for storage but highly reactive under catalytic conditions.

Table 1: Quantitative Physicochemical Profile of 2-Methyl-2H-indazole-6-sulfonyl chloride

| Parameter | Value / Description |

| CAS Registry Number | 1363381-94-5[3] |

| Molecular Formula | C₈H₇ClN₂O₂S[5] |

| Molecular Weight | 230.67 g/mol [5] |

| Topological Polar Surface Area (TPSA) | ~71.2 Ų[5] |

| Hydrogen Bond Donors | 0 (Locked 2H-conformation) |

| Hydrogen Bond Acceptors | 4 (N1, N2, and two Sulfonyl Oxygens) |

| Reactivity Profile | Highly electrophilic; moisture-sensitive |

Mechanistic Pathways in Sulfonylation: The Causality of Catalysis

The conversion of 2-Methyl-2H-indazole-6-sulfonyl chloride into a sulfonamide requires careful consideration of reaction kinetics. While sulfonyl chlorides are classic electrophiles, the steric and electronic environment of the indazole ring necessitates nucleophilic catalysis for efficient conversion, especially when reacting with sterically hindered or electron-deficient amines[6].

The Causality of Base Selection: Using a standard non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) often results in sluggish reaction rates. Instead, pyridine is utilized either as a solvent or a stoichiometric additive. Pyridine directly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate . This intermediate drastically lowers the activation energy for the subsequent addition of the amine nucleophile. Furthermore, pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the reacting amine[6].

Mechanistic pathway of sulfonamide formation via sulfonylpyridinium intermediate.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To ensure scientific integrity and reproducibility, the following protocol for synthesizing a model 2-methyl-2H-indazole-6-sulfonamide is designed as a self-validating system . The methodology incorporates orthogonal in-process controls that inherently verify the success of each step.

Step-by-Step Methodology

-

Preparation & Activation:

-

Dissolve the target primary or secondary amine (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under an inert nitrogen atmosphere.

-

Add anhydrous pyridine (3.0 equiv, 1.5 mmol). Causality: The excess pyridine ensures complete formation of the active sulfonylpyridinium species and buffers the system.

-

-

Electrophile Addition:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2-Methyl-2H-indazole-6-sulfonyl chloride (1.1 equiv, 0.55 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours[6].

-

-

In-Process Validation (TLC/LC-MS):

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) system.

-

Validation Check: The disappearance of the highly polar, ninhydrin-active amine spot and the appearance of a higher Rf , UV-active spot (the sulfonamide) provides immediate visual confirmation of conversion. LC-MS should confirm the mass shift corresponding to the loss of HCl.

-

-

Quench & Orthogonal Workup:

-

Dilute the mixture with additional DCM (10 mL) and wash sequentially with 1N aqueous HCl (2 × 5 mL).

-

Validation Check: This acidic wash is a self-purifying step. It exploits the basicity differential between the product and reagents, selectively protonating and extracting unreacted amine and pyridine into the aqueous layer, leaving the neutral/weakly acidic sulfonamide in the organic phase.

-

Wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Final Isolation:

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane to Ethyl Acetate) to yield the pure 2-methyl-2H-indazole-6-sulfonamide[6].

-

Applications in Drug Discovery: Scaffold Hopping and Target Binding

The integration of the 2-methyl-2H-indazole-6-sulfonyl moiety into drug discovery pipelines has yielded profound results across multiple target classes.

GPCR Modulation (CCR4 and β3-Adrenergic Receptors)

Indazole sulfonamides have been heavily investigated as potent modulators of G-protein-coupled receptors (GPCRs). In the development of CC-Chemokine Receptor 4 (CCR4) antagonists, researchers discovered that indazole arylsulfonamides bind with high affinity to an intracellular allosteric site (Site II)[4]. The tetrahedral geometry of the sulfonamide sulfur atom perfectly aligns the indazole core with the receptor's lipophilic pockets. Similarly, optimization of the sulfonamide moiety on indazole scaffolds has led to the discovery of highly potent β3-adrenergic receptor agonists (e.g., EC₅₀ = 18 nM) that demonstrate exceptional metabolic stability and lack off-target cardiovascular side effects[6].

Kinase Inhibition via Scaffold Hopping

Indazoles are privileged scaffolds for protein kinase inhibitors, frequently utilized to form pivotal hydrogen-bonding interactions with the kinase hinge region[2]. By executing a scaffold hop from a metabolically susceptible indole to a 2-methyl-2H-indazole, chemists can eliminate phase I/II metabolic liabilities[2]. The 6-sulfonyl vector is then utilized to append solubilizing groups that project out of the ATP-binding pocket into the solvent-exposed region, drastically improving the pharmacokinetic profile of the inhibitor.

Scaffold hopping progression from indole to 2-methyl-2H-indazole for target binding.

References

- 1-[3-[(4-methyl-1-naphthalenyl)sulfonyl]-2H-indazol-5-yl]-4-piperidinamine - Guidechem Guidechem

- BLD Pharmatech Co., Limited (Page 140) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide

- 6-methyl-1H-indazole-5-sulfonyl chloride 1608481-05-5 wiki - Guidechem Guidechem

- Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects ACS Public

- Indazole – an emerging privileged scaffold: synthesis and its biological significance N

- Indazoles in Drug Discovery - PharmaBlock PharmaBlock

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4)

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2H-indazole-6-sulfonyl chloride

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true in drug development, where a detailed understanding of molecular structure can guide the design of more potent and selective therapeutics.[1][2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Methyl-2H-indazole-6-sulfonyl chloride, a molecule of significant interest due to its constituent indazole and sulfonyl chloride moieties. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[3][4][5][6] The highly reactive sulfonyl chloride group serves as a vital synthetic handle for creating diverse compound libraries, particularly sulfonamides.[7][8][9] This document details the entire workflow, from crystal preparation to structure solution and refinement, and discusses the implications of the structural data in the context of rational drug design. While the crystal structure for this specific molecule is not publicly available, this guide serves as a representative case study of the analytical process.

Introduction: The Significance of 2-Methyl-2H-indazole-6-sulfonyl chloride

The convergence of the indazole ring system and the sulfonyl chloride functional group in one molecule creates a compound of considerable interest for pharmaceutical research.

-

The Indazole Scaffold: The indazole core is a bicyclic aromatic heterocycle that is a bioisostere of indole and phenol.[3] This structural feature allows it to form key interactions, such as hydrogen bonds, with biological targets, particularly protein kinases.[3] Its presence in drugs like the anti-cancer agent Niraparib and the anti-inflammatory drug Benzydamine highlights its therapeutic importance.[3][5][10]

-

The Sulfonyl Chloride Group: As a highly reactive electrophile, the sulfonyl chloride group is a cornerstone of synthetic chemistry.[7][8] Its primary utility in drug discovery is the facile reaction with amines to form stable sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anti-cancer properties.[8][11]

Determining the precise crystal structure of 2-Methyl-2H-indazole-6-sulfonyl chloride is paramount. This knowledge provides an exact map of bond lengths, bond angles, and the overall conformation of the molecule.[12][13][14] Furthermore, it reveals how molecules pack together in the solid state, governed by intermolecular forces. This information is invaluable for structure-based drug design (SBDD), enabling computational chemists to accurately model the compound's interaction with a target protein, thereby accelerating the discovery of new medicines.[1][2][15]

Methodology: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process requiring precision and expertise. The workflow is designed to be a self-validating system, with quality checks at each stage.

Synthesis and Crystallization

The initial and often most challenging step is obtaining a high-quality single crystal suitable for X-ray diffraction.

Synthesis: 2-Methyl-2H-indazole-6-sulfonyl chloride can be synthesized through various established organic chemistry routes. A plausible method involves the chlorosulfonation of 2-methyl-2H-indazole. This reaction typically uses chlorosulfonic acid to introduce the -SO2Cl group onto the indazole ring.[16]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling or evaporation. A typical screening process would test solvents of varying polarity, such as ethanol, ethyl acetate, dichloromethane, and hexane.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen solvent (e.g., ethyl acetate) by gentle heating in a clean vial.

-

Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at a constant, controlled temperature. This slow process is critical for the growth of large, well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Causality: The choice of slow evaporation over rapid cooling is deliberate. It minimizes the formation of crystal defects and twinning, leading to higher quality diffraction data. The cryoprotectant is essential for flash-cooling the crystal to low temperatures (e.g., 100 K) for data collection, which reduces atomic thermal motion and minimizes radiation damage from the X-ray beam.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal, the next step is to measure how it diffracts X-rays. This is performed using a single-crystal diffractometer.[12]

Experimental Protocol: Data Collection

-

Mounting: The crystal is mounted on a goniometer head and placed on the diffractometer.[12]

-

Centering: The crystal is precisely centered in the path of a focused, monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (typically in .hkl format) containing the indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

This final stage involves converting the diffraction data into a 3D atomic model.

Workflow: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the waves but not their phases. Ab initio methods, like Direct Methods, are used to estimate the initial phases. This is typically performed using software like SHELXS or SHELXT.[17][18] This initial solution provides a rough electron density map.

-

Model Building: Atoms are fitted into the electron density map. This is often an iterative process. Software like Olex2 provides a graphical interface for this task.[19][20][21][22]

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization algorithm, typically within the SHELXL program.[23][24] This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, as their scattering power is too weak to be located directly from the electron density map.

-

Validation: The final refined structure is validated using tools like checkCIF. Key quality indicators include the R-factors (R1, wR2), which measure the agreement between the model and the data, and the goodness-of-fit (GooF).

Workflow Diagram: Crystal Structure Analysis

Caption: The workflow from compound synthesis to final validated crystal structure.

Results and Discussion

As this is a representative guide, the following section presents plausible, hypothetical data for 2-Methyl-2H-indazole-6-sulfonyl chloride, based on known structures of similar molecules.[25]

Crystallographic Data Summary

The crystallographic data provides a quantitative snapshot of the crystal's fundamental properties.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C8H7ClN2O2S | Defines the atomic composition. |

| Formula Weight | 230.67 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 8.512(3) | Unit cell dimension. |

| b (Å) | 12.345(4) | Unit cell dimension. |

| c (Å) | 9.876(3) | Unit cell dimension. |

| β (°) | 105.21(2) | Unit cell angle for the monoclinic system. |

| Volume (ų) | 1001.5(6) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| ρcalc (g/cm³) | 1.528 | Calculated crystal density. |

| μ (mm⁻¹) | 0.55 | X-ray absorption coefficient. |

| F(000) | 472 | Total number of electrons in the unit cell. |

| Data / Restraints / Params | 1750 / 0 / 136 | Ratio indicates a well-determined structure. |

| R1 [I > 2σ(I)] | 0.035 | Low R-factor indicates good agreement. |

| wR2 (all data) | 0.089 | Low weighted R-factor indicates a good refinement model. |

| Goodness-of-Fit (GooF) | 1.05 | Value close to 1.0 indicates a good fit. |

| CCDC Number | N/A | Deposition number from the Cambridge Crystallographic Data Centre.[26][27][28][29] |

Molecular and Supramolecular Structure

The refined model reveals the precise geometry of the molecule. The indazole ring is expected to be essentially planar. The sulfonyl chloride group will adopt a tetrahedral geometry around the sulfur atom. A key conformational feature would be the torsion angle between the plane of the indazole ring and the S-Cl bond, which influences the molecule's overall shape.

In the crystal lattice, molecules are not isolated. They pack together to maximize favorable intermolecular interactions. For 2-Methyl-2H-indazole-6-sulfonyl chloride, several interactions are plausible:

-

π-π Stacking: The planar indazole rings of adjacent molecules could stack on top of each other, a common stabilizing interaction in aromatic systems.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the methyl or aromatic C-H groups and the oxygen atoms of the sulfonyl group on a neighboring molecule.

-

Halogen Interactions: The chlorine atom of the sulfonyl chloride group could engage in interactions with electronegative atoms on adjacent molecules.

These non-covalent interactions dictate the crystal's stability and can influence its physical properties, such as melting point and solubility, which are critical parameters in drug development.

Implications for Drug Development

The acquisition of a high-resolution crystal structure is not merely an academic exercise; it is a pivotal event in a drug discovery pipeline.[1][30]

-

Structure-Based Drug Design (SBDD): The atomic coordinates from the crystal structure serve as a direct input for computational modeling.[2] Scientists can visualize how the molecule fits into the active site of a target protein. This allows for the rational design of new analogues with improved potency and selectivity by modifying functional groups to enhance favorable interactions (e.g., adding a hydrogen bond donor) or to displace unfavorable ones (e.g., steric clashes).

-

Understanding Physicochemical Properties: The crystal packing reveals the intermolecular forces that must be overcome for the drug to dissolve. This insight is crucial for formulation scientists who need to ensure the drug has adequate bioavailability. Issues like polymorphism, where a compound can crystallize in multiple forms with different properties, can be identified and controlled.[15]

-

Intellectual Property: A solved crystal structure provides a unique and definitive characterization of a new chemical entity, strengthening patent applications.

Logical Diagram: From Structure to Drug Candidate

Caption: How crystal structure data drives the iterative cycle of drug design.

Conclusion

The single-crystal X-ray analysis of 2-Methyl-2H-indazole-6-sulfonyl chloride provides the definitive, atomic-level blueprint of this pharmaceutically relevant molecule. This guide has outlined the rigorous, self-validating methodology required to progress from a synthesized compound to a fully refined and validated crystal structure. The resulting data, encompassing precise bond lengths, angles, conformation, and intermolecular packing interactions, is not an endpoint but a critical starting point. It empowers medicinal chemists and computational scientists to engage in rational, structure-based drug design, ultimately accelerating the development of novel, more effective therapeutics. The principles and protocols described herein represent a cornerstone of modern drug discovery.

References

-

Sulfonyl Chloride: Organic Chemistry Study Guide - Fiveable. Available at: [Link][8]

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link][21]

-

The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link][4]

-

Deposit a Structure - The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link][26]

-

Free, unified deposition and access of crystal structure data - FIZ Karlsruhe. Available at: [Link][27]

-

Structure based drug discovery facilitated by crystallography - Drug Target Review. Available at: [Link][1]

-

Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link][32]

-

Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance - IJCRT.org. Available at: [Link]

-

A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available at: [Link][2]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link][12]

-

Indazole – Knowledge and References - Taylor & Francis. Available at: [Link][10]

-

Deposit a Structure - The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link][28]

-

Deposit a Structure in the CSD - CCDC. Available at: [Link][29]

-

Single-Crystal X-ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link][13]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link][5]

-

User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link][11]

-

Single Crystal X-Ray Diffraction - Pulstec USA. Available at: [Link][14]

-

Crystallography and its Role in Molecular Structures - Oriental Journal of Chemistry. Available at: [Link][15]

-

Harnessing the Power of Crystals for Medicine, Energy, and the Environment. Available at: [Link][30]

-

Cambridge Crystallographic Data Centre (CCDC) - DATACC. Available at: [Link][34]

-

Structure Determination with SHELX - MIT. Available at: [Link][18]

-

The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i - SciSpace. Available at: [Link][35]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link][24]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link][16]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link][36]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link][6]

-

2-(4-Methylphenyl)-2H-indazole - PMC. Available at: [Link][25]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. zienjournals.com [zienjournals.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. nbinno.com [nbinno.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 14. pulstec.net [pulstec.net]

- 15. Crystallography and it’s Role in Molecular Structures – Oriental Journal of Chemistry [orientjchem.org]

- 16. rsc.org [rsc.org]

- 17. psi.ch [psi.ch]

- 18. web.mit.edu [web.mit.edu]

- 19. Olex2 - Wikipedia [en.wikipedia.org]

- 20. Olex2 | OlexSys [olexsys.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Overview | OlexSys [olexsys.org]

- 23. 13.235.221.237:8080 [13.235.221.237:8080]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 27. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]

- 28. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. Harnessing the Power of Crystals for Medicine, Energy, and the Environment | Bowdoin College [bowdoin.edu]

- 31. sourceforge.net [sourceforge.net]

- 32. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 33. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 34. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 35. scispace.com [scispace.com]

- 36. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

2-Methyl-2H-indazole-6-sulfonyl chloride applications in medicinal chemistry

Application Note: 2-Methyl-2H-indazole-6-sulfonyl Chloride in Targeted Drug Discovery

Executive Summary

2-Methyl-2H-indazole-6-sulfonyl chloride (CAS 1363381-94-5) has emerged as a privileged electrophilic building block in modern medicinal chemistry[1]. By enabling the efficient synthesis of robust sulfonamide linkages, this reagent facilitates the integration of the 2-methyl-2H-indazole core into diverse pharmacophores. This guide details the mechanistic rationale, key applications in kinase and protease inhibition, and validated protocols for utilizing this reagent in drug development workflows.

Mechanistic & Structural Rationale

The indazole ring is a bioisostere of indole and benzimidazole, but it possesses unique electronic properties. Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms, which can complicate structure-activity relationship (SAR) studies due to unpredictable binding modes in vivo.

-

Tautomeric Locking: The 2-methyl substitution permanently locks the heterocycle in the 2H-tautomeric state. The 2H-indazole form exhibits a significantly higher dipole moment (3.4 D) compared to its 1H counterpart (1.50 D) and distinct basicity (pKb 2.02 vs 0.42). This rigidification ensures a consistent vector for hydrogen bonding and dipole-dipole interactions within target active sites.

-

Hydrophobic & Hinge-Binding Properties: The 2-methyl-2H-indazole core is highly effective at occupying hydrophobic pockets. In the context of SARS-CoV-2 Main Protease (Mpro) inhibitors, the incorporation of a 2-methyl-2H-indazole moiety at the P1' position contributes to critical hydrophobic interactions with residues such as Met49, significantly enhancing ligand stabilization and potency[2]. Similarly, in kinase inhibitors (e.g., CDK9), replacing less stable rings with a 2-methyl-2H-indazole group has been shown to drastically improve pharmacokinetic profiles, including half-life and clearance ( T1/2 = 1.9 h in mouse plasma, Cl = 71.1 mL/min/kg)[3].

Key Medicinal Chemistry Applications

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Sulfonamides derived from 2-methyl-2H-indazole-6-sulfonyl chloride are heavily utilized in the synthesis of CDK4/6 and CDK9 inhibitors[3][4]. The sulfonamide linker provides optimal geometry to project the indazole core into the flexible hinge or αD region of the kinase domain, achieving high selectivity over off-target CDKs[3].

-

Antiviral Protease Inhibitors: The scaffold is increasingly used in the design of non-covalent and covalent inhibitors of viral proteases, where the indazole system optimizes van der Waals contacts in the S1' subsite of enzymes like SARS-CoV-2 Mpro[2].

Quantitative Data Summary

The following table summarizes the physicochemical parameters of the building block and the typical pharmacological improvements observed upon its incorporation.

| Parameter / Property | Value / Description |

| CAS Number | 1363381-94-5[1] |

| Molecular Formula | C8H7ClN2O2S |